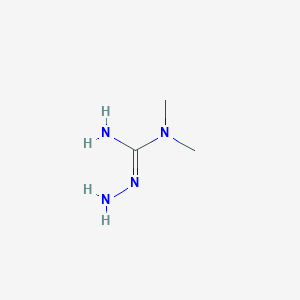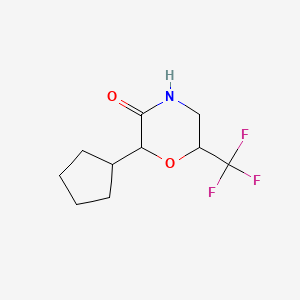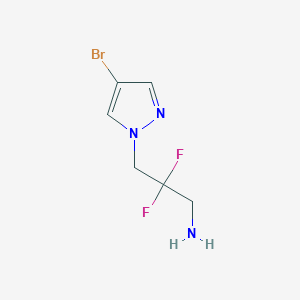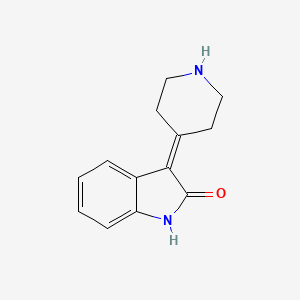![molecular formula C7H3F3N4O2 B13158063 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate in glacial acetic acid. This reaction yields ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various 1,3-dicarbonyl compounds for substitution reactions .
Major Products
The major products formed from these reactions include poly-substituted derivatives and trifluoromethyl triazolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and cardiovascular properties
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including JAK1 and JAK2, by binding to their active sites and blocking their activity . This inhibition can lead to reduced inflammation and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with the trifluoromethyl group at a different position.
1,2,4-Triazole: A simpler structure with only the triazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another fused ring system with different biological activities.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific trifluoromethyl group positioning, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Eigenschaften
Molekularformel |
C7H3F3N4O2 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-3(5(15)16)14-6(13-4)11-2-12-14/h1-2H,(H,15,16) |
InChI-Schlüssel |
QEUFKTUIXUJELE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)


![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)




![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)


